Product packaging for 3-(tert-Butoxy)spiro[3.3]heptan-1-one(Cat. No.:CAS No. 1909317-13-0)

3-(tert-Butoxy)spiro[3.3]heptan-1-one

Cat. No.: B2521997
CAS No.: 1909317-13-0
M. Wt: 182.263
InChI Key: DSQCGXGHJZTQEE-UHFFFAOYSA-N
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Description

3-(tert-Butoxy)spiro[3.3]heptan-1-one (CID 121552918) is a chemical compound of significant interest in modern medicinal chemistry for the construction of highly strained, three-dimensional scaffolds . The spiro[3.3]heptane core is a prominent motif identified as a key element for the activity of various pharmaceutical candidates, driven by a major mindset shift in the field towards rigid, sp3-rich organic compounds that are more conducive to lead identification . This shift has created a strong demand for streamlined synthetic approaches to such derivatives. The tert-butoxy group on the spiro framework serves as a versatile functional handle for further synthetic elaboration, making this compound a valuable building block for chemical biology and drug discovery research. The clinical success of conformationally restricted saturated carbocycles, which are often used to replace flat arene moieties, has made strained spiro compounds like those derived from this compound a promising option for fine-tuning the three-dimensional environment of drug candidates . This compound is closely related to other valuable spiro[3.3]heptane derivatives, such as 3-(tert-Butoxy)spiro[3.3]heptan-1-amine (CID 122163210), underscoring the utility of this chemical class . Advanced synthetic methodologies, such as a strain-relocating semipinacol rearrangement, have been developed to efficiently access the spiro[3.3]heptan-1-one motif, highlighting its importance as a target structure . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18O2 B2521997 3-(tert-Butoxy)spiro[3.3]heptan-1-one CAS No. 1909317-13-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxy]spiro[3.3]heptan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c1-10(2,3)13-9-7-8(12)11(9)5-4-6-11/h9H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSQCGXGHJZTQEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CC(=O)C12CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical and Conformational Analysis of Spiro 3.3 Heptan 1 One Systems

Chirality in Spiro[3.3]heptane Frameworks

The rigid, three-dimensional structure of spiro[3.3]heptanes, formed by two cyclobutane (B1203170) rings sharing a single carbon atom (the spiro atom), gives rise to distinct forms of chirality. The nature and source of this chirality depend on the substitution pattern on the rings.

Stereogenic Spiro Atoms and Chiral Centers

In spiro compounds, the spiro atom itself can be a stereogenic center. However, for the spiro[3.3]heptane core, the central carbon is not stereogenic in the unsubstituted parent molecule due to the presence of planes of symmetry. Chirality in these systems is introduced through substitution on the cyclobutane rings.

In a molecule such as 3-(tert-Butoxy)spiro[3.3]heptan-1-one, there are two potential sources of chirality:

Chiral Carbon Centers: The carbon atom at the 3-position, which bears the tert-butoxy (B1229062) group, is a stereogenic center. This gives rise to (R)- and (S)-enantiomers based on the spatial arrangement of the substituents at this position.

Stereogenic Spiro Atom: The spiro atom (C4) can become a stereocenter if the substitution pattern on both rings removes all elements of symmetry. For a monosubstituted spiro[3.3]heptan-1-one, the spiro atom is not typically considered the primary stereocenter in the absence of other ring substituents.

Analysis of Axial Chirality in Substituted Spiro[3.3]heptanes

A more subtle and significant form of chirality in the spiro[3.3]heptane system is axial chirality. stackexchange.comechemi.com This type of chirality arises not from a single stereogenic atom but from the spatial arrangement of substituents along a chiral axis. It is analogous to the chirality observed in allenes and certain biphenyls. stackexchange.comechemi.com

In the spiro[3.3]heptane framework, the two cyclobutane rings are held in perpendicular planes. Disubstitution, for example at the 2- and 6-positions, removes the molecule's planes of symmetry and creates a chiral axis that passes through the spiro carbon. stackexchange.comechemi.com This results in two non-superimposable mirror images (enantiomers), even without a traditional tetrahedral chiral center. Compounds like spiro[3.3]heptane-2,6-dicarboxylic acid are classic examples of molecules exhibiting axial chirality. nih.gov While monosubstituted compounds like this compound primarily derive their chirality from the C3 stereocenter, the inherent geometry of the spirocyclic system is the foundation upon which axial chirality is built in more complex derivatives.

Application of IUPAC Stereodescriptors (R/S, M/P) for Spiro Compounds

The stereochemistry of chiral spiro compounds is designated using specific IUPAC nomenclature rules.

(R/S) Descriptors: These are used to define the absolute configuration of tetrahedral stereogenic centers, such as the C3 carbon in this compound. The standard Cahn-Ingold-Prelog (CIP) priority rules are applied to the substituents on the chiral carbon to assign the (R) or (S) configuration. For spiro atoms that are stereogenic, a modified CIP system is used where one ring is given higher priority than the other.

(M/P) Descriptors: These descriptors are used for molecules with axial chirality. 'P' (plus) denotes a right-handed helix, and 'M' (minus) denotes a left-handed helix when viewing along the chiral axis. However, for many spiro compounds, IUPAC preferred names often use (R) and (S) descriptors even for axial chirality, by applying specific sequence rules to the groups defining the chiral axis. stackexchange.comechemi.comqmul.ac.uk For instance, the axially chiral molecule (2R,4S,6R)-2,6-dichlorospiro[3.3]heptane uses R/S descriptors to define the configuration of the entire molecule. stackexchange.comechemi.com

Table 1: IUPAC Stereodescriptors for Chiral Spiro[3.3]heptane Systems

Chirality Type Example Structure Applicable Descriptor(s) Notes
Point Chirality 3-substituted spiro[3.3]heptan-1-one (R)/(S) Assigned to the substituted carbon center (e.g., C3) using standard CIP rules.
Axial Chirality 2,6-disubstituted spiro[3.3]heptane (M)/(P) or (R)/(S) (M)/(P) describes helicity along the spiro axis. IUPAC often prefers (R)/(S) assignment based on modified CIP rules for axial chirality. qmul.ac.uk

Stereochemical Control in Synthesis

The synthesis of specific stereoisomers of substituted spiro[3.3]heptan-1-ones, such as this compound, requires careful control over reaction conditions to achieve the desired regio- and stereoselectivity.

Factors Influencing Regio- and Stereoselectivity

Achieving stereochemical control in the synthesis of these complex molecules is a significant challenge. Key factors include the choice of synthetic route, starting materials, and reagents.

Strain-Relocating Semipinacol Rearrangement: One effective method for synthesizing 3-substituted spiro[3.3]heptan-1-ones involves a semipinacol rearrangement of a 1-bicyclobutylcyclopropanol intermediate. nih.gov This process has been shown to be fully regio- and stereospecific. When starting with an optically active substituted cyclopropanone (B1606653) equivalent, the reaction yields optically active 3-substituted spiro[3.3]heptan-1-ones, demonstrating a direct transfer of stereochemistry. nih.govresearchgate.net

Chiral Auxiliaries: In other synthetic approaches, such as the Strecker reaction used to produce spirocyclic amino acids, chiral auxiliaries are employed to direct the stereochemical outcome. nih.gov For example, the use of Ellman's sulfinamide as a chiral auxiliary in the synthesis of spiro[3.3]heptane derivatives has been shown to be effective, although the diastereoselectivity can be moderate and influenced by the steric hindrance of other substituents on the rings. nih.gov

Substrate Control: The inherent structure of the starting materials can dictate the stereochemical pathway. In cycloaddition reactions, for instance, the facial selectivity of the approach of one reactant to another is a critical factor in determining the final stereochemistry.

Table 2: Factors Affecting Stereoselectivity in Spiro[3.3]heptane Synthesis

Synthetic Method Key Factor Outcome Reference
Semipinacol Rearrangement Chiral Starting Material (Cyclopropanone) High stereospecificity; transfer of chirality to the product. nih.govx-mol.com
Strecker Reaction Chiral Auxiliary (e.g., Ellman's sulfinamide) Low to moderate diastereoselectivity, influenced by steric effects. nih.gov
[2+2] Cycloaddition Facial Selectivity / Substrate Geometry Diastereoselectivity depends on the specific reactants and conditions. researchgate.net

Retention and Erosion of Enantiomeric Purity

Maintaining the stereochemical integrity of chiral centers throughout a synthetic sequence is crucial. Enantiomeric purity can be lost through processes like racemization or epimerization, particularly under harsh reaction conditions.

In the synthesis of enantioenriched 3-substituted spiro[3.3]heptan-1-ones via the semipinacol rearrangement, the choice of acid catalyst was found to be critical for retaining enantiomeric purity. nih.gov

Erosion with Brønsted Acids: When a Brønsted acid like methanesulfonic acid (MsOH) was used to promote the rearrangement, a slight erosion of the enantiomeric excess (ee) was observed. For example, a starting material with 97-99% ee yielded a product with 85% ee. This loss is likely due to reversible reactions or competing pathways that allow for epimerization of a key intermediate. nih.gov

Retention with Lewis Acids: In contrast, employing a Lewis acid such as aluminum chloride (AlCl₃) suppressed this erosion and allowed for the formation of the product with its enantiomeric purity fully retained. The Lewis acid is thought to generate a cyclopropoxyaluminum species that undergoes a more concerted and irreversible rearrangement, preventing epimerization. nih.gov

This highlights the importance of catalyst selection in stereoselective synthesis. The ability to prevent the erosion of enantiomeric purity is essential for producing single-enantiomer compounds for applications where specific stereochemistry is required. nih.govrsc.org

Diastereomeric Separation Techniques for Spiro[3.3]heptan-1-one Systems

The separation of diastereomers of substituted spiro[3.3]heptan-1-ones is a critical step in obtaining stereochemically pure compounds for further applications. Various chromatographic and non-chromatographic techniques are employed to resolve these mixtures, leveraging the subtle differences in their physical and chemical properties that arise from their distinct three-dimensional arrangements.

One common strategy involves derivatization with a chiral auxiliary to form diastereomeric adducts that exhibit greater differences in polarity and stereochemical recognition on a stationary phase. For instance, the modified Strecker reaction of racemic spirocyclic ketones with a chiral auxiliary like Ellman's sulfinamide has been utilized. nih.gov Although this can result in low to moderate diastereoselectivity, the resulting diastereomers can often be successfully separated using chromatographic methods. nih.gov

High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful tool for the analytical and preparative separation of enantiomers and diastereomers of spiro[3.3]heptane derivatives. The choice of the chiral stationary phase and the mobile phase is crucial for achieving optimal separation. For carboxylic acid derivatives within the spiro[3.3]heptane scaffold, derivatization with chiral molecules like (−)-camphorsultam has proven effective for HPLC separation of the resulting diastereomeric amides. mdpi.com

In some cases, the diastereomers of substituted spiro[3.3]heptan-1-ones can be isolated through conventional column chromatography. For example, in the synthesis of 3-substituted spiro[3.3]heptan-1-ones via a strain-relocating semipinacol rearrangement, diastereomeric products were successfully separated, highlighting the potential for direct separation without the need for chiral derivatization. nih.gov

The efficiency of these separation techniques is heavily dependent on the nature of the substituents on the spiro[3.3]heptane core. The presence of the bulky tert-butoxy group in this compound can influence the conformational preferences and the interactions with the stationary phase, thereby affecting the separation profile.

Table 1: Overview of Diastereomeric Separation Techniques

Separation Technique Principle Application to Spiro[3.3]heptane Systems Reference
Chromatography with Chiral Auxiliaries Formation of diastereomeric adducts with enhanced separability. Modified Strecker reaction with Ellman's sulfinamide followed by chromatography. nih.gov
Chiral HPLC Differential interaction of stereoisomers with a chiral stationary phase. Separation of diastereomeric amides formed with chiral reagents like (−)-camphorsultam. mdpi.com

| Column Chromatography | Separation based on differences in polarity of diastereomers. | Direct separation of diastereomeric 3-substituted spiro[3.3]heptan-1-ones. | nih.gov |

Conformational Landscapes of Spiro[3.3]heptane Derivatives

The spiro[3.3]heptane scaffold is characterized by its rigid, three-dimensional structure, which significantly restricts the conformational freedom of its derivatives. nih.gov This inherent rigidity is a key feature that makes these compounds attractive as bioisosteres for more flexible cyclic systems in medicinal chemistry. nih.govresearchgate.net The conformational landscape of spiro[3.3]heptane derivatives is primarily defined by the puckering of the two cyclobutane rings and the relative orientation of the substituents.

Quantum mechanics (QM) calculations have been employed to study the conformations of spiro[3.3]heptane derivatives. nih.gov These studies reveal that the two cyclobutane rings are not perfectly planar and can adopt puckered conformations. The degree of puckering and the inter-ring angle are influenced by the nature and position of the substituents. For 1,6-disubstituted spiro[3.3]heptanes, the spatial orientation of the functional groups can be significantly different from that of analogous cyclohexane (B81311) derivatives, making them restricted surrogates of cis-1,4- and trans-1,3-disubstituted cyclohexanes. acs.org

The conformational rigidity of the spiro[3.3]heptane framework has a profound impact on the molecule's properties and its interactions with biological targets. The well-defined spatial disposition of functional groups is a critical factor in drug design, as it can lead to improved potency and selectivity. nih.gov

| Substituent Orientation | The spatial arrangement of substituents is constrained by the rigid scaffold. | Can mimic the geometry of substituted cyclohexanes, acting as restricted surrogates. acs.org |

Reactivity and Mechanistic Investigations of Spiro 3.3 Heptan 1 One Derivatives

Influence of Ring Strain on Reactivity Profiles

The spiro[3.3]heptane motif is characterized by significant ring strain, a consequence of the two fused four-membered cyclobutane (B1203170) rings. This high degree of strain is a dominant factor governing the molecule's reactivity. While strained, the spiro[3.3]heptane core is often the product of reactions driven by the release of even greater strain from precursor molecules. nih.govnih.govresearchgate.net For instance, the formation of spiro[3.3]heptan-1-ones can be achieved through processes described as 'strain-relocating' rearrangements, where highly unstable intermediates rearrange to the comparatively more stable, though still strained, spiro[3.3]heptane system. nih.govnih.govresearcher.life

The replacement of aromatic rings with conformationally restricted saturated carbocycles like spiro[3.3]heptane has proven to be a fruitful strategy in medicinal chemistry, highlighting the importance of understanding the stability and reactivity of these strained systems. nih.gov The inherent strain in related spirocyclic heterocycles, such as oxetanes, which have a strain energy of 106 kJ/mol, dictates their chemical behavior, particularly a susceptibility to ring-opening reactions. ethz.ch This principle of strain-driven reactivity is a recurring theme in the chemistry of the spiro[3.3]heptane scaffold and its derivatives.

Nucleophilic Attack and Subsequent Reactions

The carbonyl group of the spiro[3.3]heptan-1-one core is a primary site for nucleophilic attack. The synthetic pathway to substituted spiro[3.3]heptan-1-ones often involves the nucleophilic addition of a lithiated 1-sulfonylbicyclo[1.1.0]butane to a cyclopropanone (B1606653) equivalent generated in situ. nih.govnih.gov This initial nucleophilic addition forms a 1-bicyclobutylcyclopropanol intermediate, which is the precursor to the final spiro[3.3]heptane structure. nih.govresearchgate.net This reaction underscores the accessibility of the carbonyl carbon to nucleophiles, a fundamental step that enables the construction and functionalization of this spirocyclic system. Subsequent reactions are often rearrangements dictated by the high strain of the initial adduct, as detailed in the following sections.

Rearrangement Reactions on the Spiro[3.3]heptane Scaffold

Rearrangement reactions are a hallmark of strained carbocyclic systems and provide powerful methods for constructing and modifying the spiro[3.3]heptane skeleton.

A highly effective method for synthesizing spiro[3.3]heptan-1-ones involves a 'strain-relocating' semipinacol rearrangement. nih.govresearcher.life This process begins with the nucleophilic addition of a metallated bicyclobutane to a cyclopropanone equivalent. nih.gov The resulting 1-bicyclobutylcyclopropanol intermediate, upon treatment with an acid such as methanesulfonic acid (MsOH) or a Lewis acid like aluminum trichloride (B1173362) (AlCl₃), readily rearranges to the sulfonyl-substituted spiro[3.3]heptan-1-one. nih.gov

The likely mechanism involves the initial protonation of the highly strained bicyclobutyl group, leading to a cyclopropylcarbinyl cation that undergoes a nih.govnih.gov-shift, expanding the ring and forming the spiro[3.3]heptanone core. nih.govnih.govresearchgate.net This rearrangement is notable for its efficiency and stereospecificity, allowing for the synthesis of optically active 3-substituted spiro[3.3]heptan-1-ones from chiral starting materials. nih.govnih.gov

Table 1: Synthesis of Spiro[3.3]heptan-1-ones via Semipinacol Rearrangement

Entry Sulfonyl Moiety Acid Catalyst Yield
1 Aromatic (e.g., Phenylsulfonyl) MsOH >90%
2 Aliphatic MsOH High
3 Amino MsOH High
4 Heteroaromatic MsOH High
5 Aromatic AlCl₃ High

Data synthesized from research findings describing the telescopic, acid-catalyzed rearrangement of 1-bicyclobutylcyclopropanol intermediates. nih.gov

The Meinwald rearrangement provides another pathway for skeletal reorganization in spirocyclic systems. This reaction involves the Lewis acid-catalyzed rearrangement of an epoxide (oxirane) to a carbonyl compound. researchgate.net In the context of the spiro[3.3]heptane framework, a related spiro-epoxide can undergo this rearrangement to afford ring-expanded products. rsc.orgacs.org

For example, α-hydroxy-spiro epoxides can undergo a tandem Payne/Meinwald rearrangement in a stereospecific manner when treated with a Lewis acid. rsc.org The choice of Lewis acid and substituents on the epoxide can influence the reaction's regioselectivity, leading to either ring-expanded ketones or aldehydes bearing an α-quaternary carbon. acs.org This transformation is a valuable tool for modifying the spirocyclic core, enabling access to different ring sizes and functionalities. acs.org

Ring Opening Reactions of Spirocyclic Heterocycles (e.g., Oxetanes, Azetidines)

Spirocyclic systems incorporating heteroatoms, such as 2-oxa-6-azaspiro[3.3]heptane, are of significant interest in medicinal chemistry. researchgate.netrsc.org The reactivity of these heterocyclic scaffolds, particularly oxetanes and azetidines, is heavily influenced by their inherent ring strain. ethz.chresearchgate.net Oxetanes, four-membered cyclic ethers, are prone to ring-opening reactions, especially under acidic conditions. beilstein-journals.orgchemrxiv.org

The use of strong Lewis or Brønsted acids can lead to the cleavage of the oxetane (B1205548) ring and subsequent polymerization or reaction with nucleophiles. chimia.ch However, the oxetane core can be stable to a wide range of other chemical transformations, including oxidations, reductions, and certain C-C bond-forming reactions, if harsh acidic conditions are avoided. chemrxiv.org Similarly, azetidines, the nitrogen analogs, can undergo ring-opening, although they are generally less prone to it than oxetanes. chimia.ch This reactivity highlights the delicate balance between the stability of the spirocyclic core and its potential for strain-driven transformations.

Functional Group Interconversions on the Spiro[3.3]heptan-1-one Core

Once the spiro[3.3]heptan-1-one core is established, the ketone functional group serves as a handle for further synthetic modifications. These transformations, known as functional group interconversions, can introduce diverse functionalities without altering the underlying spirocyclic skeleton. youtube.comyoutube.com

Based on standard organic reactions, the ketone of 3-(tert-Butoxy)spiro[3.3]heptan-1-one could undergo several transformations. For example:

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Reductive Amination: Reaction with an amine in the presence of a reducing agent can convert the ketone into a secondary or tertiary amine.

Wittig Reaction: The carbonyl can be converted into a carbon-carbon double bond.

Conversion to Halides: The corresponding alcohol (from reduction) can be converted to a halide, which is a good leaving group for subsequent nucleophilic substitution reactions. vanderbilt.edu

The stability of related strained heterocycles like oxetanes to a variety of reaction conditions suggests that many of these interconversions are feasible on the spiro[3.3]heptan-1-one core, provided that conditions which might induce skeletal rearrangements (such as strong acids) are avoided. chemrxiv.org

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
Spiro[3.3]heptan-1-one
1-Sulfonylcyclopropanol
1-Sulfonylbicyclo[1.1.0]butane
1-Bicyclobutylcyclopropanol
Methanesulfonic acid (MsOH)
Aluminum trichloride (AlCl₃)
Oxetane
Azetidine
2-Oxa-6-azaspiro[3.3]heptane
Sodium borohydride (NaBH₄)

Computational and Spectroscopic Characterization of Spiro 3.3 Heptan 1 One and Analogs

Theoretical Analysis of Molecular Descriptors

Molecular descriptors are numerical values that quantify the physical, chemical, or topological characteristics of a molecule. For spiro[3.3]heptane-based compounds, these descriptors provide insight into their unique three-dimensional shape, which is a departure from the flat structures of common aromatic rings used in drug design. chemrxiv.orgresearchgate.net The spiro[3.3]heptane motif is noted for its high molecular rigidity and the predictable vectorization of its substituents, which can enhance target selectivity in drug candidates. researchgate.netresearchgate.net

Computational analysis of the parent compound, spiro[3.3]heptan-1-one, provides a baseline for understanding its derivatives. Key computed descriptors from databases like PubChem offer a quantitative look at its molecular properties. nih.gov These descriptors are crucial for predicting the behavior of the molecule in various chemical and biological environments.

Table 1: Computed Molecular Descriptors for Spiro[3.3]heptan-1-one

Descriptor Value Source
Molecular Formula C₇H₁₀O nih.gov
Molecular Weight 110.15 g/mol nih.gov
XLogP3 0.9 nih.gov
Hydrogen Bond Donor Count 0 nih.gov
Hydrogen Bond Acceptor Count 1 nih.gov
Rotatable Bond Count 0 nih.gov
Exact Mass 110.0732 g/mol nih.gov
Polar Surface Area 17.1 Ų nih.gov
Heavy Atom Count 8 nih.gov

| Complexity | 133 | nih.gov |

This table is interactive. You can sort and filter the data.

The introduction of a tert-butoxy (B1229062) group at the 3-position to form 3-(tert-Butoxy)spiro[3.3]heptan-1-one (C₁₁H₁₈O₂) alters these descriptors, increasing the molecular weight to 182.26 g/mol and introducing a bulky, sterically demanding substituent that influences the molecule's conformational preferences and potential interactions. chemicalbook.com

Computational Modeling of Conformational Preferences and Strain Energy

The spiro[3.3]heptan-1-one motif is characterized by significant ring strain. nih.govresearchgate.net This strain arises from the fusion of two cyclobutane (B1203170) rings at a single carbon atom, forcing bond angles to deviate from the ideal sp³ hybridization of 109.5°. encyclopedia.pub Computational modeling is essential for quantifying this strain energy and understanding the molecule's preferred conformations.

The strain is a defining feature of the molecule, and synthetic routes have been developed that proceed via a "strain-relocating" semipinacol rearrangement to form the spiro[3.3]heptan-1-one core. nih.govnih.gov This process highlights the energetic landscape of these strained systems. The inherent rigidity of the spirocyclic system severely limits its conformational freedom, making its derivatives valuable scaffolds in medicinal chemistry where a well-defined three-dimensional structure is advantageous. researchgate.net

Spectroscopic Techniques for Structural Elucidation (e.g., X-ray Crystallography)

The definitive determination of the three-dimensional structure of molecules relies on spectroscopic and analytical techniques, with X-ray crystallography being the gold standard for solid-state structural elucidation. nih.gov This technique provides an unambiguous and precise map of atomic positions within a crystal. nih.gov

The process involves directing an X-ray beam at a high-quality crystal of the compound. nih.gov The crystal diffracts the X-rays into a specific pattern of spots. The intensity and position of these spots are used to calculate an electron density map, from which the molecular structure, including bond lengths, bond angles, and stereochemistry, can be accurately determined. nih.govnih.gov

The absolute configuration of chiral spiro[3.3]heptane derivatives has been successfully determined using X-ray crystallography. For instance, the crystal and molecular structure of d-spiro[3.3]heptane-2,6-dicarboxylic acid (Fecht's acid) was elucidated, confirming its absolute configuration. wikipedia.org More recently, X-ray crystal structures of several complex spiro[3.3]heptane analogs have been reported, confirming their computed geometries and providing critical validation for their use as benzene (B151609) bioisosteres. chemrxiv.org

Other spectroscopic techniques are also vital for characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) provides detailed information about the chemical environment of atoms, helping to piece together the molecular skeleton. chemicalbook.com

Mass Spectrometry (MS) determines the exact mass and fragmentation pattern of the molecule, confirming its elemental composition. spectrabase.com

Infrared (IR) spectroscopy identifies the functional groups present, such as the characteristic carbonyl (C=O) stretch of the ketone in spiro[3.3]heptan-1-one.

Together, these computational and spectroscopic methods provide a comprehensive characterization of this compound and its analogs, confirming their unique strained structure and providing the foundational knowledge necessary for their application in further chemical research.

Role in Advanced Molecular Design and Applications in Chemical Synthesis

Spiro[3.3]heptane as a Three-Dimensional Scaffold in Organic Synthesis

The spiro[3.3]heptane core is a quintessential example of a saturated, sp³-rich scaffold that offers a distinct three-dimensional (3D) geometry. nih.govacs.orgrsc.org Unlike flat, aromatic systems, its rigid, non-planar structure allows for the precise spatial arrangement of functional groups, which is a significant advantage in designing molecules that interact with biological targets. rsc.orgmdpi.com This intrinsic three-dimensionality is increasingly sought after in medicinal chemistry to explore new chemical spaces and to design drug candidates with improved properties. nih.govsigmaaldrich.com The dense and rigid substructure of spiro[3.3]heptane creates well-defined exit vectors for substituents, enabling chemists to fine-tune the molecule's shape and interactions. sigmaaldrich.com This level of structural control is crucial for optimizing the fit of a molecule within the binding site of a protein or other biological macromolecule.

Bioisosteric Strategies in Molecular Design

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The replacement of common structural motifs, like the phenyl ring, with saturated bioisosteres is a key strategy in drug design to enhance physicochemical properties such as solubility and metabolic stability, while maintaining or improving biological activity.

The spiro[3.3]heptane core has been successfully demonstrated to be an effective saturated bioisostere of the benzene (B151609) ring. tandfonline.comchemrxiv.org The phenyl ring is a ubiquitous feature in pharmaceuticals, but its aromatic nature can lead to metabolic liabilities. Replacing it with a saturated, C(sp³)-rich scaffold like spiro[3.3]heptane can mitigate these issues, often leading to improved drug-like properties. tandfonline.com This bioisosteric replacement has been shown to yield patent-free analogs of existing drugs that retain high biological potency. tandfonline.comchemrxiv.org A key feature of spiro[3.3]heptane as a bioisostere is that its exit vectors—the bonds connecting substituents to the core—are non-collinear, a distinct difference from the linear arrangement in para-substituted benzene rings. chemrxiv.org

Research has shown that the spiro[3.3]heptane scaffold can effectively mimic not only monosubstituted but also di-substituted phenyl rings in various orientations. chemrxiv.org It has been successfully incorporated into the structures of approved drugs as a replacement for mono-, meta-, and para-substituted phenyl rings, demonstrating its versatility. chemrxiv.org

Meta-Substituted Mimicry: In an analog of the anticancer drug sonidegib, a spiro[3.3]heptane unit replaced a meta-substituted benzene ring. tandfonline.comchemrxiv.org

Mono-Substituted Mimicry: The phenyl ring in the anticancer drug vorinostat (B1683920) was successfully substituted with a spiro[3.3]heptane core. tandfonline.comchemrxiv.org

Para-Substituted Mimicry: The local anesthetic benzocaine, which contains a para-substituted phenyl ring, was modified by incorporating a spiro[3.3]heptane scaffold, with the resulting analog showing comparable activity. tandfonline.comchemrxiv.org

These examples validate the hypothesis that the collinearity of exit vectors is not a strict requirement for a saturated core to mimic a phenyl ring in bioactive compounds. chemrxiv.org

Spiro[3.3]heptane is part of a growing toolkit of saturated bioisosteres used to replace aromatic rings. Its properties can be compared with other common scaffolds such as cyclohexane (B81311) and bicyclo[1.1.1]pentane (BCP).

While bioisosteres like bicyclo[1.1.1]pentane, cubane, and bicyclo[2.2.2]octane have been used to mimic the para-substituted phenyl ring, they are characterized by collinear exit vectors (approximately 180°). chemrxiv.org Spiro[3.3]heptane stands out due to its non-collinear geometry. chemrxiv.org Furthermore, structural analysis has revealed that certain disubstituted spiro[3.3]heptane diamines can be considered as conformationally restricted surrogates of cis-1,4- and trans-1,3-disubstituted cyclohexanes. acs.org This suggests that replacing a cyclohexane ring with a spiro[3.3]heptane scaffold can be a useful strategy for locking in a specific conformation and optimizing ADME (absorption, distribution, metabolism, and excretion) properties. acs.org

ScaffoldExit Vector GeometryTypical Phenyl Ring MimicryKey Structural Feature
Spiro[3.3]heptaneNon-collinearMono-, Meta-, Para-Rigid, spirocyclic, non-planar
Bicyclo[1.1.1]pentaneCollinearPara-Rigid, bridged, "rod-like"
CyclohexaneVariable (e.g., ~109.5°)(Less common as direct phenyl mimic)Flexible (chair/boat conformations)

Application as Building Blocks for Complex Molecular Architectures

Functionalized spiro[3.3]heptane derivatives, including 3-(tert-Butoxy)spiro[3.3]heptan-1-one, are highly valuable as synthetic building blocks. nih.govchemrxiv.org Their rigid framework and the ability to install functional groups at specific, spatially defined positions make them ideal for constructing complex molecular architectures. sigmaaldrich.com Expedient synthetic routes have been developed to produce a wide range of mono- and bi-functional spiro[3.3]heptanes, such as carboxylic acids, amines, and boronic acids, for direct use in medicinal chemistry projects. chemrxiv.org

The development of synthetic methods to access novel azaspiro[3.3]heptanes and other heterocyclic variants further expands the utility of this scaffold, providing alternatives to less stable heterocyclic systems. acs.org These building blocks, equipped with multiple exit vectors, enable the systematic exploration of 3D chemical space, a crucial aspect of modern drug discovery and fragment-based library design. sigmaaldrich.com

Functional Fine Chemicals Beyond Bioisosterism (e.g., Liquid Crystal Components)

The utility of the spiro[3.3]heptane scaffold is not limited to medicinal chemistry. Its rigidity and well-defined geometry make it an attractive component for advanced functional materials, such as liquid crystals. tandfonline.comtandfonline.comgoogle.com Liquid crystal materials are typically composed of rod-shaped molecules (calamitic) or disk-shaped molecules (discotic) that can align in ordered phases.

The incorporation of the spiro[3.3]heptane ring system into molecular structures has been shown to produce materials with liquid-crystalline properties. tandfonline.comtandfonline.com For example, esters derived from spiro[3.3]heptane-2,6-dicarboxylic acid have been prepared and shown to exhibit smectic mesophases. tandfonline.com A patent application describes the use of spiro[3.3]heptan-2-one derivatives as building blocks for novel components in nematic liquid crystal mixtures. google.com In this context, the spiro[3.3]heptane unit can be seen as a "chain stiffener" that helps promote the ordered phases necessary for liquid crystal behavior. sci-hub.se While these materials tend to have lower clearing points compared to analogs containing benzene or bicyclo[2.2.2]octane rings, their unique steric and electronic properties open up new avenues for designing functional fine chemicals. tandfonline.com

Future Research Trajectories and Synthetic Challenges

Development of Novel and More Efficient Synthetic Pathways for Complex Derivatives

The synthesis of the spiro[3.3]heptan-1-one core and its derivatives remains an active area of research, with a continuous drive towards more efficient, scalable, and versatile methodologies.

A significant recent advancement is the development of a 'strain-relocating' semipinacol rearrangement. nih.govresearchgate.netnih.gov This approach utilizes the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes. The resulting intermediate, a 1-bicyclobutylcyclopropanol, undergoes an acid-mediated rearrangement to directly yield the substituted spiro[3.3]heptan-1-one. nih.govnih.gov This method is notable for its efficiency and stereospecificity, enabling the creation of optically active 3-substituted spiro[3.3]heptan-1-ones for the first time when starting from an enantioenriched cyclopropanone (B1606653) equivalent. nih.gov

Another powerful strategy involves the thermal reaction of N,N-dimethylamides of cyclobutane (B1203170) carboxylic acid with various alkenes in the presence of trifluoromethanesulfonic anhydride (B1165640) ((CF3SO2)2O) and collidine. chemrxiv.orgresearchgate.net This method provides efficient access to a wide range of racemic spiro[3.3]heptanones functionalized with both aliphatic and aromatic substituents. researchgate.net

Synthetic Method Key Reagents Key Features Reference(s)
Strain-Relocating Semipinacol Rearrangement1-Sulfonylcyclopropanols, Lithiated 1-sulfonylbicyclo[1.1.0]butanes, Acid (e.g., MsOH)High efficiency, Stereospecific, Access to optically active products nih.govnih.gov
Thermal Amide-Alkene CyclizationN,N-dimethylamide of cyclobutane carboxylic acid, Alkenes, (CF3SO2)2OBroad substrate scope, Access to diverse functionalized derivatives chemrxiv.orgresearchgate.net
Graf Isocyanate CycloadditionCyclobutylidene derivative, Chlorosulfonyl isocyanate (ClO2S–NCO)Scalable route to 1-azaspiro[3.3]heptane lactams rsc.org

Exploration of Underexplored Functionalization Patterns of the Spiro[3.3]heptan-1-one Core

Beyond the synthesis of the core structure, the subsequent functionalization is critical for its application. The ketone moiety in spiro[3.3]heptan-1-one serves as a versatile handle for a variety of chemical transformations.

One promising avenue is the modification of the ketone to introduce diverse functional groups. For instance, a Wolff-Kishner reduction of the ketone can yield the corresponding methylene (B1212753) spiro[3.3]heptane. chemrxiv.org This can be followed by further derivatization. For example, a bromo-substituted spiro[3.3]heptane can be treated with n-butyllithium and then quenched with electrophiles like trimethyl borate (B1201080) or carbon dioxide to yield the corresponding boronic acid or carboxylic acid, respectively. chemrxiv.orgresearchgate.net These derivatives are invaluable building blocks for medicinal chemistry. chemrxiv.org

Furthermore, the spiro[3.3]heptane scaffold has been used to construct conformationally restricted analogs of amino acids. nih.gov A divergent synthetic approach has been reported for a library of glutamic acid analogs built on this framework. Key steps included [2+2] cycloadditions and Meinwald oxirane rearrangements to construct the spirocyclic core, followed by a modified Strecker reaction to introduce the amino acid functionality. nih.gov

Future research will likely explore more exotic functionalizations, such as C-H activation at specific positions on the cyclobutane rings, the installation of double bonds via reactions like the Shapiro or Bamford-Stevens reaction, and the development of novel ring-opening or expansion reactions to access even more complex polycyclic systems. researchgate.net

Deeper Elucidation of Structure-Reactivity-Conformation Relationships in Spiro[3.3]heptane Systems

Understanding the relationship between the three-dimensional structure of spiro[3.3]heptane derivatives and their chemical reactivity and conformation is crucial for rational design in drug discovery and materials science. libretexts.org

X-ray crystallography studies have confirmed that the cyclobutane rings in spiro[3.3]heptane derivatives are puckered. nih.gov The dihedral angles of these rings in one derivative were found to be 12.9° and 21.2°. nih.gov This inherent non-planarity is a defining feature of the scaffold. A key structural insight is that spiro[3.3]heptanes possess non-collinear exit vectors for substituents placed on the two different rings. chemrxiv.org This is in stark contrast to the collinear vectors of para-substituted phenyl rings. chemrxiv.orgresearchgate.net

This unique geometry allows the spiro[3.3]heptane core to act as a saturated bioisostere for mono-, meta-, and para-substituted phenyl rings. chemrxiv.orgnih.govchemrxiv.org Structural analysis has shown that 1,6-disubstituted spiro[3.3]heptanes can act as restricted surrogates for cis-1,4- and trans-1,3-disubstituted cyclohexane (B81311) derivatives. acs.org This mimicry of common structural motifs, while providing a rigid and sp3-rich core, is a powerful tool for improving the physicochemical properties of bioactive molecules. chemrxiv.orgnih.gov

Future investigations should employ a combination of advanced spectroscopic techniques (e.g., VCD spectroscopy), computational modeling, and further X-ray crystallographic analysis to build a more comprehensive understanding of these systems. nih.govresearchgate.net This will enable a more precise prediction of how subtle structural changes to the spiro[3.3]heptane core influence its conformation and, consequently, its interaction with biological targets or its properties within a larger material assembly.

Structural Parameter Spiro[3.3]heptane para-Substituted Phenyl Ring Significance Reference(s)
Exit Vector GeometryNon-collinear (φ1, φ2 = 22.8-29.7°)Collinear (φ1, φ2 ≈ 0°)Allows mimicry of different substitution patterns (mono, meta, para) with a single core. chemrxiv.org
PlanarityNon-planar (puckered rings)PlanarIntroduces three-dimensionality, improving solubility and metabolic properties. rsc.orgnih.gov
Ring ConformationPuckered CyclobutaneFlat HexagonProvides a rigid, conformationally restricted scaffold. nih.gov

Integration of Spiro[3.3]heptan-1-one into Advanced Materials and Supramolecular Systems

The unique structural and stereochemical properties of spiro[3.3]heptane derivatives make them attractive candidates for incorporation into advanced materials and supramolecular assemblies. Their rigidity and well-defined geometry are ideal for constructing ordered, functional systems.

A notable example is the use of spiro[3.3]heptane-2,6-dicarboxylic acid as a chiral linker for the synthesis of Metal-Organic Frameworks (MOFs). researchgate.net The inherent axial chirality of the disubstituted spiro[3.3]heptane linker was successfully transferred to create a homochiral MOF, demonstrating that the spirocyclic core can be used to control the stereochemistry of a bulk material. researchgate.net Such materials have potential applications in asymmetric catalysis, chiral separations, and sensing.

The role of the spiro[3.3]heptane scaffold as a bioisostere can also be viewed through the lens of advanced materials, where it is used to build highly specialized functional molecules (i.e., drugs) with improved properties. rsc.orgresearchgate.net Its incorporation into drug candidates has been shown to enhance target selectivity and reduce off-target effects. rsc.org

Future research in this area could explore the use of spiro[3.3]heptan-1-one and its derivatives in the synthesis of novel polymers with unique thermal and mechanical properties, as building blocks for liquid crystals, or as components in host-guest chemistry and molecular machines. The defined exit vectors and rigid nature of the scaffold provide a predictable framework for designing complex, multi-component systems with emergent properties.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 3-(tert-Butoxy)spiro[3.3]heptan-1-one, and how do reaction conditions influence yield and purity?

  • Answer: The compound is synthesized via strain-relocating semipinacol rearrangements using 1-sulfonylcyclopropanols and lithiated 1-sulfonylbicyclo[1.1.0]butanes under basic conditions. Optimal yields (67%) are achieved with n-BuLi in THF at −78°C to room temperature (rt), while solvent choice (e.g., Et₂O, i-Pr₂O) significantly impacts reaction efficiency . Acid-mediated rearrangement (e.g., MsOH or AlCl₃) is critical for stereochemical control, particularly for chiral derivatives .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Answer: Use a combination of:

  • NMR spectroscopy: ¹H/¹³C NMR to confirm spirocyclic connectivity and tert-butoxy group integration.
  • X-ray crystallography: Resolve absolute stereochemistry (e.g., CCDC 2218374 for analogous compounds) .
  • HPLC with chiral columns: Determine enantiomeric excess (e.g., 85% ee achieved for derivatives) .

Q. What are the primary challenges in handling and storing this compound?

  • Answer: The compound’s strained spirocyclic framework and reactive ketone group demand inert storage (argon atmosphere, 2–8°C) to prevent hydrolysis or polymerization. Use anhydrous solvents (e.g., THF, Et₂O) during synthesis to avoid side reactions .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of 3-substituted spiro[3.3]heptan-1-one derivatives?

  • Answer: Chiral cyclopropanone equivalents (e.g., enantioenriched 1-sulfonylcyclopropanols) enable stereospecific synthesis. AlCl₃ suppresses epimerization during semipinacol rearrangements, preserving >95% ee in some cases. Rotameric control of cyclopropylcarbinyl cations dictates diastereomeric ratios (e.g., endo:exo = 3:2) .

Q. What mechanistic insights explain the regioselectivity of strain-relocating rearrangements in spiro[3.3]heptan-1-one synthesis?

  • Answer: The reaction proceeds via a cyclopropylcarbinyl cation intermediate stabilized by bicyclobutonium charge delocalization. This long-lived species allows for [1,2]-shift selectivity, favoring migration toward the sulfonyl group. Computational studies (DFT) support this pathway .

Q. How does the tert-butoxy group influence the compound’s reactivity in nucleophilic substitutions or cross-coupling reactions?

  • Answer: The tert-butoxy group enhances steric bulk, limiting undesired side reactions (e.g., over-oxidation). However, it can be deprotected under acidic conditions (e.g., HCl in dioxane) to generate reactive hydroxyl derivatives for further functionalization .

Methodological Recommendations

  • For Pharmacological Screening: Assess the compound’s interaction with enzymes (e.g., kinase inhibition assays) using SPR or ITC to quantify binding affinities .
  • For Scale-Up: Telescopic synthesis (0.1 mmol to 2 mmol scale) minimizes intermediate isolation, improving efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.